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Compound of Interest

Compound Name:
2-(dimethylamino)-N-

hydroxyacetamide

CAS No.: 102827-29-2

Cat. No.: B12934308

Get Quote

Executive Summary
Dimethylamino hydroxamic acids represent a specialized class of zinc-binding small molecules.

While the hydroxamic acid moiety (

) serves as the primary pharmacophore for chelating active-site metal ions (specifically

in HDACs and

in siderophores), the dimethylamino group (

) acts as a critical surface-recognition motif.

This substitution is not merely structural; it modulates physicochemical properties (solubility,

pKa) and target selectivity. In drug development, these derivatives are primarily positioned as

HDAC Inhibitors (HDACi) for oncology and neuroprotection, with emerging applications in

antimicrobial therapies due to their iron-chelating capabilities.
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The biological potency of these derivatives relies on a tripartite pharmacophore model.

Understanding this architecture is essential for rational drug design.

The Tripartite Model
Zinc-Binding Group (ZBG): The hydroxamic acid terminus. It forms a bidentate chelate with

the

ion at the bottom of the enzyme's catalytic pocket.

Linker Region: A hydrophobic chain (often alkyl or vinyl) that spans the narrow channel of the

enzyme active site. Optimal length is typically 5–6 carbons (similar to the lysine side chain).

Cap Group (Surface Recognition): The region where the dimethylamino modification occurs.

This group interacts with amino acid residues on the rim of the catalytic tunnel.

Why Dimethylamino?
Solubility: The basic nitrogen improves aqueous solubility compared to purely hydrophobic

caps (e.g., phenyl rings), aiding bioavailability.

Electronic Effects: As an electron-donating group (EDG), it influences the electron density of

the aromatic ring (in benzohydroxamic acids), potentially strengthening

stacking interactions with residues like Phenylalanine or Tyrosine at the enzyme rim.

Permeability: The tertiary amine exists in an equilibrium between protonated and

unprotonated states at physiological pH, facilitating membrane traversal.

Primary Biological Targets
A. Histone Deacetylase (HDAC) Inhibition
This is the dominant biological activity. HDACs remove acetyl groups from lysine residues on

histones, leading to chromatin condensation and transcriptional repression of tumor suppressor

genes.[1]

Mechanism: Dimethylamino hydroxamic acids mimic the acetyl-lysine substrate. The

hydroxamate chelates the active site zinc, preventing the deacetylation process.
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Therapeutic Outcome: Accumulation of acetylated histones

Chromatin relaxation

Re-expression of tumor suppressors (e.g., p21)

Cell Cycle Arrest & Apoptosis.

Selectivity: Derivatives with a dimethylamino-substituted "cap" (e.g., 4-

(dimethylamino)benzohydroxamic acid) often show pan-HDAC activity but can be tuned for

isoform selectivity (e.g., HDAC6 vs. HDAC1) by altering the linker rigidity.

B. Antimicrobial & Siderophore Activity
Hydroxamic acids have a high affinity for Ferric iron (

).

Siderophore Mimicry: Bacteria secrete siderophores to scavenge iron. Dimethylamino

hydroxamic acids can act as "Trojan horses," entering bacterial cells via active transport

systems for iron, then inhibiting essential metalloenzymes (e.g., peptide deformylase).

Iron Starvation: By chelating environmental iron, these compounds can also starve

pathogenic microbes of this essential nutrient.

Visualization: Mechanism of Action
The following diagram illustrates the binding mode of a dimethylamino-substituted hydroxamic

acid within the HDAC active site.
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Caption: Molecular interaction map showing the tripartite binding mode of dimethylamino

hydroxamic acids within the HDAC catalytic pocket.[2][3]

Data Presentation: Comparative Potency
The following table summarizes the inhibitory potential (

) of key derivatives. Note the impact of the dimethylamino group position and linker length.
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Compound
Class

Structure
Description

Target
IC50 (Approx.)
[4][5][6][7]

Activity Note

SAHA

(Vorinostat)

Standard

reference

(Phenyl cap)

HDAC1/6 ~100–200 nM
FDA Approved

benchmark.

4-DMABHA

4-

(dimethylamino)b

enzohydroxamic

acid

HDAC1
1.5 – 3.0

M

Lower potency

than SAHA due

to short linker (no

alkyl chain).

DM-SAHA

Analog

SAHA with p-

dimethylamino

cap

HDAC1 ~50–100 nM

Enhanced

Potency. The

basic amine

improves rim

interaction.

Ortho-

Substituted

o-dimethylamino

substitution
HDAC1

> 10

M

Steric Clash.

Substitution near

the linker

attachment

disrupts binding.

Linker-Modified

Dimethylamino

group on the

linker

HDAC6
> 50

M

Loss of Activity.

Bulky groups in

the hydrophobic

channel block

entry.

Key Insight: The dimethylamino group enhances potency only when placed on the "Cap"

(surface recognition group). Placing it on the linker or near the zinc-binding group destroys

activity due to steric hindrance within the narrow enzyme channel.

Experimental Protocols
A. Synthesis of 4-(Dimethylamino)benzohydroxamic
Acid
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A robust, self-validating protocol via hydroxaminolysis of esters.

Reagents:

Methyl 4-(dimethylamino)benzoate (Precursor)

Hydroxylamine hydrochloride (

)

Potassium Hydroxide (

)

Methanol (

)

Workflow:

Preparation of Hydroxylamine: Dissolve

(1.5 eq) in minimal MeOH.

Base Activation: Dissolve

(3.0 eq) in MeOH. Add to the hydroxylamine solution at

. A white precipitate (

) will form.

Filtration: Filter off the

to obtain a clear, basic solution of free hydroxylamine (

).

Coupling: Add Methyl 4-(dimethylamino)benzoate (1.0 eq) to the filtrate. Stir at Room

Temperature (RT) for 2–4 hours.
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Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The ester spot should disappear; a

more polar hydroxamic acid spot appears (stains red with

).

Workup: Acidify carefully with 1N HCl to pH ~6. The product often precipitates.[8] If not,

extract with Ethyl Acetate.

Purification: Recrystallize from Ethanol/Water.

B. Fluorometric HDAC Inhibition Assay
Standard protocol to determine IC50.

Substrate: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Enzyme: HeLa nuclear extract or recombinant HDAC1/6.

Reaction:

Incubate Enzyme + Test Compound (Dimethylamino derivative) in assay buffer (Tris-HCl,

pH 8.0) for 15 mins at

.

Add Substrate and incubate for 30 mins.

Stop reaction with Developer Solution (Trypsin + TSA).

Readout: Measure fluorescence (Ex: 360nm / Em: 460nm).

Calculation: Plot % Inhibition vs. Log[Concentration] to derive

.

Visualization: SAR Decision Tree
This diagram guides researchers in optimizing dimethylamino hydroxamic acid derivatives.
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Caption: Structure-Activity Relationship (SAR) decision tree for placing dimethylamino

substituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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